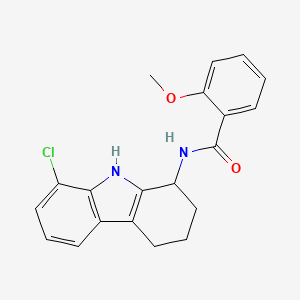
N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 5-methylfuran in the presence of a Lewis acid catalyst like aluminum chloride.
Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be achieved by reacting the intermediate with isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the quinoline core can yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, including its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-2-phenylquinoline-4-carboxamide: Similar in structure but lacks the furan ring, which may affect its biological activity.
N-(2-carbamoylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological properties.
N-(2-carbamoylphenyl)-2-(5-methylpyridin-2-yl)quinoline-4-carboxamide: Contains a pyridine ring, which can influence its interaction with biological targets.
Uniqueness
N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of both the furan ring and the quinoline core. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-13-10-11-20(28-13)19-12-16(14-6-2-4-8-17(14)24-19)22(27)25-18-9-5-3-7-15(18)21(23)26/h2-12H,1H3,(H2,23,26)(H,25,27) |
InChI Key |
VMBPZHNVHVCBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977434.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10977437.png)
![4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10977439.png)
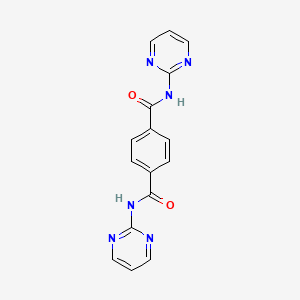
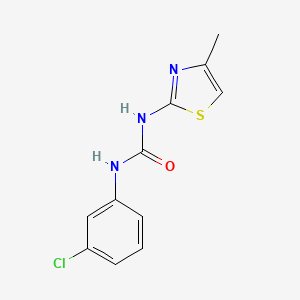
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10977464.png)
![N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B10977468.png)
![N-(1-Adamantyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-methylacetamide](/img/structure/B10977474.png)
![Methyl 3-({[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B10977491.png)
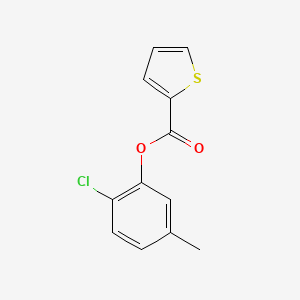
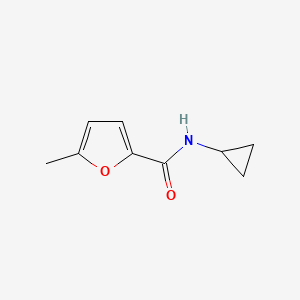
![N-tert-butyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10977501.png)
![N-(3-chlorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977505.png)
